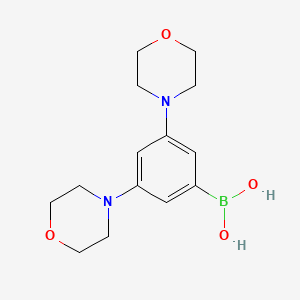
(3,5-Dimorpholinophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimorpholinophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with two morpholine groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and selective.
Industrial Production Methods: Industrial production of (3,5-Dimorpholinophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dimorpholinophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3,5-Dimorpholinophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3,5-Dimorpholinophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and binding studies. The compound can interact with specific molecular targets, such as enzymes, by forming stable complexes that inhibit their activity . The pathways involved in these interactions are often related to the formation of boronate esters and other boron-containing intermediates.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the morpholine substituents.
3,5-Dimethoxyphenylboronic Acid: Similar structure but with methoxy groups instead of morpholine groups.
4-Formylphenylboronic Acid: Another boronic acid derivative with a formyl group, used in different synthetic applications.
Uniqueness: (3,5-Dimorpholinophenyl)boronic acid is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. These substituents also provide additional sites for functionalization, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C14H21BN2O4 |
|---|---|
Poids moléculaire |
292.14 g/mol |
Nom IUPAC |
(3,5-dimorpholin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H21BN2O4/c18-15(19)12-9-13(16-1-5-20-6-2-16)11-14(10-12)17-3-7-21-8-4-17/h9-11,18-19H,1-8H2 |
Clé InChI |
RZQVYTNTTWVEMT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)N2CCOCC2)N3CCOCC3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


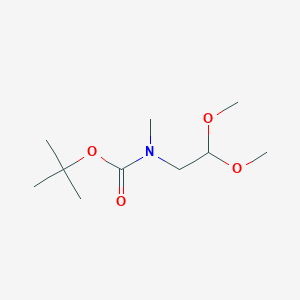
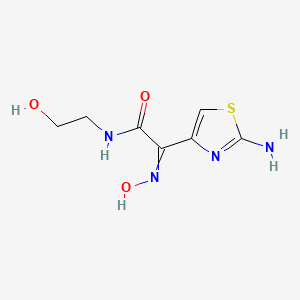
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
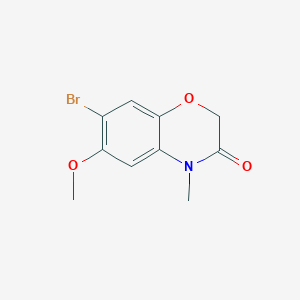
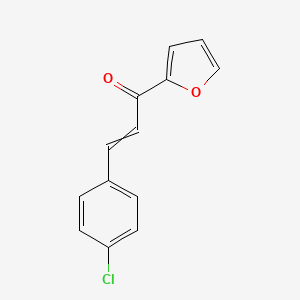
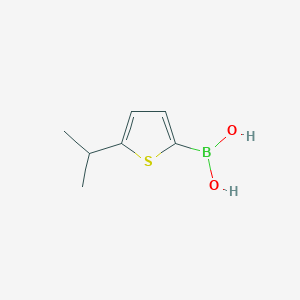
![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)

![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)

![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
